molecular formula C18H18N4O2S B12210054 6-oxo-1-phenyl-N-[(2E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-1,4,5,6-tetrahydropyridazine-3-carboxamide

6-oxo-1-phenyl-N-[(2E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No.: B12210054
M. Wt: 354.4 g/mol
InChI Key: BJIWXZRLWMXJNA-UHFFFAOYSA-N
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Description

6-oxo-1-phenyl-N-[(2E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyridazine ring fused with a benzothiazole moiety, making it a unique and interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-1-phenyl-N-[(2E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-1,4,5,6-tetrahydropyridazine-3-carboxamide can be achieved through a multi-step process involving the condensation of appropriate starting materials. One common method involves the use of a Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is followed by further modifications to introduce the benzothiazole moiety and other functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-oxo-1-phenyl-N-[(2E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-1,4,5,6-tetrahydropyridazine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

6-oxo-1-phenyl-N-[(2E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-1,4,5,6-tetrahydropyridazine-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-oxo-1-phenyl-N-[(2E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-1,4,5,6-tetrahydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-oxo-1-phenyl-N-[(2E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-1,4,5,6-tetrahydropyridazine-3-carboxamide apart from similar compounds is its unique combination of a pyridazine ring fused with a benzothiazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4 g/mol

IUPAC Name

6-oxo-1-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4,5-dihydropyridazine-3-carboxamide

InChI

InChI=1S/C18H18N4O2S/c23-16-11-10-14(21-22(16)12-6-2-1-3-7-12)17(24)20-18-19-13-8-4-5-9-15(13)25-18/h1-3,6-7H,4-5,8-11H2,(H,19,20,24)

InChI Key

BJIWXZRLWMXJNA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=NN(C(=O)CC3)C4=CC=CC=C4

Origin of Product

United States

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